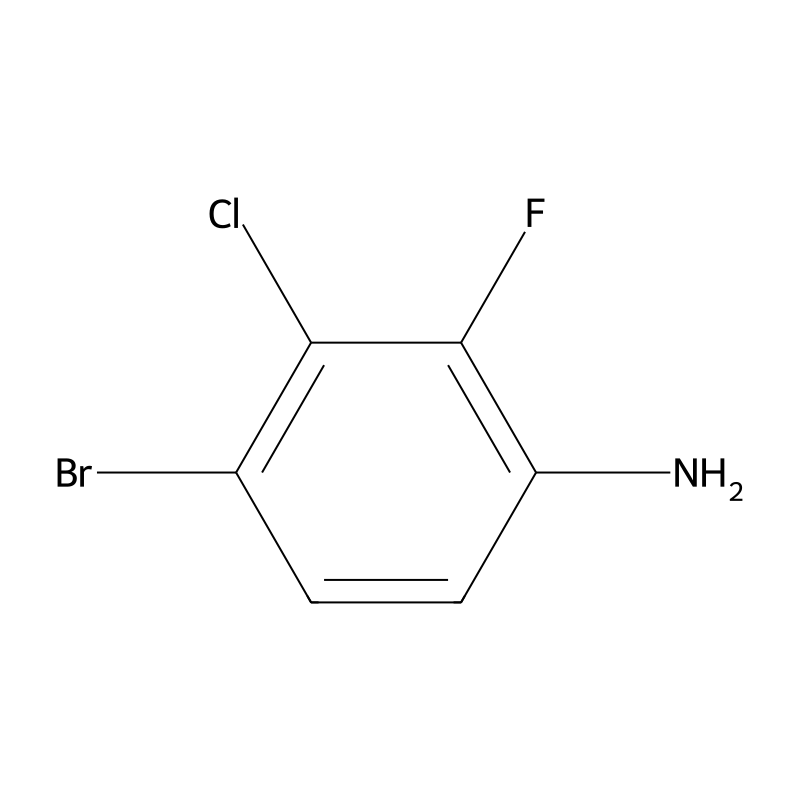

4-Bromo-3-chloro-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Pharmaceuticals:

4-Bromo-3-chloro-2-fluoroaniline is a chemical compound with the formula C6H4BrClFN. Due to the presence of various functional groups (bromo, chloro, and fluoro), it holds potential as a building block for the synthesis of pharmaceutically relevant molecules.

These functional groups can participate in various chemical reactions, allowing for the creation of diverse structures with specific properties. Studies have shown the potential of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Heterocyclic compounds are prevalent in many drugs due to their diverse biological activities .

- Aromatic amines: These are organic compounds containing an amino group (NH2) attached to an aromatic ring. Aromatic amines are found in various pharmaceuticals, including some antidepressants and antihistamines .

Potential Applications in Material Science:

The unique combination of substituents in 4-Bromo-3-chloro-2-fluoroaniline might also hold promise for applications in material science. The bromo and chloro groups can participate in covalent bonding, while the fluoro group can influence the electronic properties of the molecule. These characteristics could be advantageous in developing materials with specific functionalities, such as:

- Liquid crystals: These are materials that exhibit properties between those of liquids and solids. They are used in various applications, including displays and electronic devices .

- Organic light-emitting diodes (OLEDs): These are a type of light-emitting diode that utilizes organic materials to generate light. OLEDs are known for their thinness, flexibility, and high efficiency, making them desirable for displays and lighting applications .

4-Bromo-3-chloro-2-fluoroaniline is an organic compound with the molecular formula C₆H₄BrClFN. It features a benzene ring substituted with three halogen atoms: bromine, chlorine, and fluorine, as well as an amino group. This compound is classified as a halogenated aniline derivative, which is significant in various chemical applications due to its unique electronic properties and reactivity.

There is no documented information on the specific mechanism of action of 4-Bromo-3-chloro-2-fluoroaniline. If the compound has any biological activity, its mechanism would depend on its interaction with specific targets within a living organism.

As with most halogenated aromatic compounds, 4-Bromo-3-chloro-2-fluoroaniline should be handled with caution due to potential hazards:

- Skin and eye irritant: Halogenated anilines can irritate the skin and eyes upon contact.

- Respiratory irritant: Inhalation of airborne particles may irritate the respiratory tract.

- Suspected environmental toxin: Halogenated aromatic compounds can be harmful to aquatic organisms. Proper disposal procedures should be followed.

- Nucleophilic Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions. For example, the amino group can participate in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.

- Diazotization: Under acidic conditions with sodium nitrite, 4-bromo-3-chloro-2-fluoroaniline can form diazonium salts, which are valuable intermediates in organic synthesis for creating azo compounds .

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may lead to the formation of derivatives with enhanced biological activity.

Several methods exist for synthesizing 4-bromo-3-chloro-2-fluoroaniline:

- Halogenation of Aniline Derivatives: The compound can be synthesized through the bromination and chlorination of 2-fluoroaniline, typically using bromine and chlorine in the presence of a catalyst or under controlled conditions .

- Electrophilic Aromatic Substitution: This method involves the introduction of bromine and chlorine onto the aromatic ring of 2-fluoroaniline via electrophilic substitution reactions.

- Multi-step Synthesis: A more complex approach may involve multiple steps where different halogens are introduced sequentially to build the final product.

4-Bromo-3-chloro-2-fluoroaniline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or cancer.

- Agrochemicals: The compound may be utilized in developing herbicides or pesticides due to its biological activity.

- Dyes and Pigments: Its unique structure allows it to be used in synthesizing dyes and pigments for textiles and other materials.

Studies on the interaction of 4-bromo-3-chloro-2-fluoroaniline with biological systems are crucial for understanding its potential therapeutic uses. Interaction studies often focus on:

- Protein Binding: Examining how the compound interacts with proteins can provide insights into its bioavailability and efficacy.

- Mechanism of Action: Understanding how it affects cellular processes can help identify its potential applications in medicine.

4-Bromo-3-chloro-2-fluoroaniline shares similarities with several other halogenated anilines. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoroaniline | Contains only one fluorine substituent | Simpler structure; less reactivity |

| 4-Bromoaniline | Contains only bromine substituent | More reactive due to lack of additional halogens |

| 3-Chloroaniline | Contains chlorine but lacks fluorine | Different electronic properties |

| 4-Bromo-2-fluoroaniline | Similar halogen pattern but different positioning | Different reactivity profile |

The uniqueness of 4-bromo-3-chloro-2-fluoroaniline lies in its combination of three halogens on the aromatic ring, which influences its reactivity and biological activity compared to simpler analogs.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant